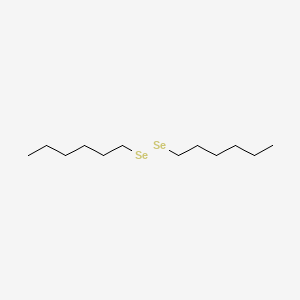

Diselenide, dihexyl

Description

Significance of Organoselenium Compounds in Chemical and Biological Research

Organoselenium chemistry, the study of compounds containing carbon-selenium bonds, has emerged as a significant field of research. nih.govtandfonline.comwikipedia.org These compounds are noted for their unique redox properties, which underpin their diverse applications. scispace.com In organic synthesis, organoselenium reagents are valuable for introducing functional groups under mild conditions and for executing specific transformations. wikipedia.orgajrconline.orgrsc.org For instance, selenoxides are used in oxidation and elimination reactions. wikipedia.org

In the biological and medicinal chemistry arenas, organoselenium compounds have attracted substantial interest for their therapeutic potential. nih.govtandfonline.comtandfonline.com Initially, research focused on their antioxidant capabilities, as many of these compounds can mimic the activity of the essential selenoenzyme glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage. nih.govtandfonline.comtmrjournals.commdpi.com This mimicry allows them to reduce harmful reactive oxygen species (ROS). tmrjournals.com The scope of research has since expanded to investigate their roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. tandfonline.comnih.govnih.govresearchgate.net The biological activity of these compounds is often linked to their interaction with thiol groups in proteins and other biological molecules. nih.govnih.govmdpi.com

Overview of Diselenide Chemistry: Focus on Symmetrical Dialkyl Diselenides

Diselenides, characterized by a selenium-selenium single bond (R-Se-Se-R), are a prominent class of organoselenium compounds. ajrconline.org They are relatively stable and serve as useful precursors for more reactive organoselenium species, such as selenols (RSeH). wikipedia.org The diselenide bond has a lower bond dissociation energy (≈172 kJ/mol) compared to the analogous disulfide (S-S) bond, which contributes to its higher reactivity in redox processes. vulcanchem.commdpi.com

Symmetrical dialkyl diselenides, where two identical alkyl groups are attached to the diselenide moiety, are a key subclass. Their synthesis can be achieved through various methods. A common approach involves the reduction of elemental selenium powder with an agent like sodium borohydride (B1222165) to form diselenide ions (Se₂²⁻), which then react with an appropriate alkyl halide. vulcanchem.commdpi.comthieme-connect.de

The reactivity of symmetrical dialkyl diselenides is influenced by the nature of the alkyl chains. For example, the length and branching of the alkyl groups can create steric hindrance, which moderates the reactivity of the selenium center. vulcanchem.com These compounds are known to engage in redox cycling, particularly mimicking the catalytic cycle of glutathione peroxidase by reacting with thiols. vulcanchem.com This activity can be pro-oxidant or antioxidant depending on the conditions and the specific compound. nih.govmdpi.com Dialkyl diselenides have been shown to have a higher potential for oxidizing thiol groups compared to their diaryl counterparts. mdpi.com

Current Research Landscape of Hexyl-Substituted Diselenides

Research on hexyl-substituted diselenides, particularly di-n-hexyl diselenide, focuses on its specific physicochemical properties and potential applications. The presence of two hexyl chains makes the molecule hydrophobic and less volatile than diselenides with shorter alkyl chains. vulcanchem.comgoogle.com This property is considered advantageous for certain applications, such as topical formulations, as it allows for more effective skin penetration. google.com

Dihexyl diselenide serves as a pre-catalyst in certain organic reactions, including alcohol oxidation and cross-coupling reactions to form C-Se bonds. vulcanchem.com Its biological activity has also been a subject of investigation. In the context of anticancer research, a patent has claimed the use of di-n-hexyl diselenide in topical preparations for treating skin cancer, citing its ability to penetrate the skin. google.com This aligns with broader findings that other long-chain dialkyl diselenides, such as diheptyl diselenide, exhibit antiproliferative effects against various human cancer cell lines. google.comnih.gov Like other dialkyl diselenides, the dihexyl variant is expected to exhibit glutathione peroxidase-like activity, but can also behave as a pro-oxidant, a characteristic that is modulated by its long alkyl chains. vulcanchem.commdpi.com

Data Tables

Table 1: Physicochemical Properties of Diselenide, dihexyl

| Property | Value | Source(s) |

| IUPAC Name | 1-(hexyldiselanyl)hexane | vulcanchem.com |

| Molecular Formula | C₁₂H₂₆Se₂ | vulcanchem.comnih.gov |

| Molecular Weight | 328.3 g/mol | vulcanchem.comnih.gov |

| CAS Registry Number | 52056-08-3 | vulcanchem.com |

| SMILES Notation | CCCCCC[Se][Se]CCCCCC | vulcanchem.com |

| InChIKey | NFSGNLIEXYVKCR-UHFFFAOYSA-N | vulcanchem.com |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) | vulcanchem.com |

Table 2: Summary of Research Areas for Dihexyl Diselenide

| Research Area | Key Findings | Source(s) |

| Organic Synthesis | Serves as a pre-catalyst for oxidation of alcohols and in C-Se cross-coupling reactions. | vulcanchem.com |

| Anticancer Research | Preferred for topical applications due to effective skin penetration. Claimed for use in topical cancer treatment. | google.com |

| Redox Chemistry | Mimics glutathione peroxidase activity by catalyzing thiol oxidation. The hexyl chains provide steric hindrance, moderating reactivity compared to smaller diselenides. | vulcanchem.com |

Structure

2D Structure

Properties

CAS No. |

52056-08-3 |

|---|---|

Molecular Formula |

C12H26Se2 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

1-(hexyldiselanyl)hexane |

InChI |

InChI=1S/C12H26Se2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

NFSGNLIEXYVKCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Se][Se]CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Diselenide, Dihexyl

Classical Approaches to Symmetrical Dialkyl Diselenides

Traditional methods for synthesizing symmetrical dialkyl diselenides like dihexyl diselenide often rely on well-established reaction pathways involving the reduction of elemental selenium and subsequent alkylation.

A common and effective method for the synthesis of dialkyl diselenides involves the reduction of elemental selenium. mdpi.comajrconline.org Hydride reagents, particularly sodium borohydride (B1222165) (NaBH₄), are frequently used for this purpose. mdpi.comsemanticscholar.org The reaction between elemental selenium and sodium borohydride typically generates sodium diselenide (Na₂Se₂) in situ. mdpi.com This species serves as a potent nucleophile for subsequent reactions.

The general pathway can be described as the reduction of selenium powder by an alkali metal borohydride to form diselenide ions (Se₂²⁻). vulcanchem.com These ions are then reacted with an appropriate alkylating agent to yield the desired dialkyl diselenide. vulcanchem.com The reaction conditions, such as the solvent system and temperature, can be optimized to favor the formation of the diselenide over the corresponding selenide (B1212193). For instance, the use of sodium borohydride in a mixture of ethanol (B145695) and water has been shown to be effective for this transformation. arkat-usa.org

One study demonstrated that reacting elemental selenium with sodium borohydride, followed by the addition of an alkyl halide, can produce symmetrical diselenides. ajrconline.org The choice of reducing agent and reaction conditions is crucial in determining the product distribution between the desired diselenide and the corresponding selenide. mdpi.com

| Reagent 1 | Reagent 2 | Product | Reference |

| Elemental Selenium | Sodium Borohydride | Sodium Diselenide | mdpi.com |

| Sodium Diselenide | Hexyl Halide | Dihexyl Diselenide | vulcanchem.com |

Nucleophilic displacement is a cornerstone of organoselenium chemistry, providing a versatile route to a wide array of selenium-containing compounds. ajrconline.org In the context of dihexyl diselenide synthesis, a selenium-based nucleophile is reacted with a suitable electrophile bearing a hexyl group.

The selenium nucleophile is often generated in situ from a precursor like diphenyl diselenide. chemicalbook.com Reduction of diphenyl diselenide with reagents such as sodium borohydride yields the benzeneselenolate anion (PhSe⁻), a powerful and soft nucleophile. chemicalbook.com This anion can then participate in nucleophilic substitution reactions.

Another approach involves the direct use of selenide or diselenide anions, generated as described in the previous section, to displace a leaving group from a hexyl-containing substrate. ajrconline.orgrsc.org This method has been successfully applied to synthesize various organoselenium compounds, including selenides and diselenides. ajrconline.orgrsc.org For instance, a hexyldiphenylsulfonium salt has been shown to react with selenium nucleophiles to produce dihexyl selenide or dihexyl diselenide, depending on the specific selenium reagent used. rsc.org

A direct and widely used method for the synthesis of symmetrical dialkyl diselenides is the reaction of an alkyl halide with a diselenide dianion (Se₂²⁻). mdpi.comvulcanchem.com This dianion is typically prepared by the reduction of elemental selenium with a suitable reducing agent, such as sodium borohydride. mdpi.comthieme-connect.com

The reaction proceeds via a nucleophilic substitution mechanism, where the diselenide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. mdpi.com For the synthesis of dihexyl diselenide, a hexyl halide, such as 1-bromohexane, is the preferred alkylating agent. mdpi.com

The efficiency of this reaction can be influenced by several factors, including the nature of the alkyl halide, the solvent, and the temperature. mdpi.com Studies have shown that primary alkyl halides generally provide good yields of the corresponding dialkyl diselenides. mdpi.com The reaction can be conveniently performed as a one-pot synthesis, where the in situ generated sodium diselenide is directly treated with the alkyl halide. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Sodium Diselenide | 1-Bromohexane | Di-n-hexyl ditelluride | 76-84% | mdpi.com |

Modern and Advanced Synthetic Strategies

In recent years, more advanced and sustainable methods for the synthesis of organoselenium compounds have emerged, including electrochemical and photochemical techniques.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. thieme-connect.com This technique has been successfully applied to the synthesis of various organoselenium compounds. thieme-connect.comresearchgate.net

Electrochemical methods can be used to generate reactive selenium species that can then participate in coupling reactions. For instance, the anodic oxidation of diselenides can lead to the formation of selenyl cations, which can then react with suitable nucleophiles. thieme-connect.com While specific examples detailing the electrochemical synthesis of dihexyl diselenide are not prevalent in the provided search results, the general principles of electrochemical selenylation are well-established. thieme-connect.comrsc.org For example, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with various diselenides has been reported to produce selenylbenzo[b]furan derivatives efficiently. nih.gov This highlights the potential of electrosynthesis for forming C-Se bonds under mild and environmentally friendly conditions. nih.govrsc.org

Photochemical methods provide another modern approach to the synthesis of organoselenium compounds. mdpi.comnih.gov These techniques often involve the use of visible light to promote reactions, sometimes without the need for photocatalysts or other additives. rsc.org

Dichalcogenides, including diselenides, can serve as stable radical reagents in photochemical reactions. mdpi.comresearchgate.net The selenium-selenium bond in a diselenide can be cleaved upon irradiation with light to generate selenyl radicals. rsc.org These radicals can then participate in various organic transformations. For instance, a novel and sustainable procedure for the synthesis of 3-selenylindoles was developed using diorganyl diselenides and indoles as starting materials, promoted by visible blue light. rsc.org This method was also extended to the use of dialkyl diselenides. rsc.org

While a specific photochemical synthesis of dihexyl diselenide is not explicitly detailed, the general methodology of using dichalcogenides as radical precursors under photochemical conditions suggests a viable pathway for its formation. mdpi.comnih.gov

Catalyst-Assisted Synthesis (e.g., Indium, Copper, Palladium, Tin, Nickel Catalysis)

The formation of carbon-selenium (C-Se) bonds can be significantly facilitated by transition metal catalysts. These catalysts offer alternative reaction pathways, often under milder conditions and with higher efficiency than non-catalytic routes. Catalysts such as copper, palladium, and indium have been noted for their effectiveness in preparing organoselenium compounds, including dialkyl diselenides. ajrconline.org

Copper Catalysis: Copper catalysts are particularly effective for forming C-Se bonds. An efficient one-pot synthesis of symmetrical diselenides involves a copper(I) oxide (CuO) nanopowder-catalyzed coupling reaction. In this method, an alkyl halide (specifically an iodide for higher reactivity) reacts with elemental selenium in the presence of a base like potassium hydroxide (B78521) (KOH) at elevated temperatures. nih.gov This approach provides good to excellent yields for a range of substituted symmetrical diselenides. nih.gov While not forming dihexyl diselenide directly, the CuI/L-proline catalyzed coupling of dialkyl diselenides with vinyl bromides further illustrates the utility of copper in activating selenium compounds for subsequent reactions. thieme-connect.com

Palladium Catalysis: Palladium's role is well-established in cross-coupling reactions. In the context of selenium chemistry, palladium complexes are used to create advanced materials. For instance, different phases of palladium selenide can be synthesized through the thermolysis of palladium-didecylselenium precursor complexes. researchgate.net This demonstrates palladium's capacity to mediate the formation of bonds involving selenium, a principle applicable to the synthesis of smaller molecules like dihexyl diselenide.

Indium Catalysis: Indium-based reagents can act as precursors for selenium-containing materials. Di-organoindium selenolates, for example, serve as single-source precursors that yield indium selenide (In₂Se₃) upon thermolysis, showcasing the affinity between indium and selenium. researchgate.net

The table below summarizes representative catalyst systems used in the synthesis of organoselenium compounds.

| Catalyst System | Reactants | Product Type | Reference |

| CuO Nanopowder / KOH | Alkyl Iodide, Se | Symmetrical Dialkyl Diselenide | nih.gov |

| CuI / L-proline / Zn | Dialkyl Diselenide, Vinyl Bromide | Vinyl Selenide | thieme-connect.com |

| Palladium Complex | Didecylselenium Precursor | Palladium Selenide | researchgate.net |

| Indium Selenolate | Organoindium Selenolate | Indium Selenide (In₂Se₃) | researchgate.net |

One-Pot and Single-Flask Reaction Procedures

A prominent one-pot, two-step method for preparing dialkyl diselenides, including dihexyl diselenide, starts with an alkyl halide (e.g., 1-bromohexane) and potassium selenocyanate (B1200272) (KSeCN). researchgate.net The initial reaction forms an alkyl selenocyanate intermediate. This intermediate is then hydrolyzed in situ under alkaline conditions to produce the symmetrical dialkyl diselenide. researchgate.netgoogle.com This reaction can be performed in water, and for less reactive aliphatic halides, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly reduce reaction times. researchgate.net

Another effective one-pot protocol involves the in situ generation of selenolate anions. rsc.org In a transition-metal-free, three-step sequence, an alkyl halide first reacts with KSeCN to afford the alkyl selenocyanate. A subsequent potassium phosphate (B84403) (K₃PO₄)-assisted reaction yields the dialkyl diselenide. rsc.org

Furthermore, direct reduction of elemental selenium in a single flask provides a convenient route to the diselenide dianion (Se₂²⁻). This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium triethylborohydride. ajrconline.orgarkat-usa.org The resulting nucleophilic selenium species readily reacts with two equivalents of an alkyl halide to form the corresponding dialkyl diselenide. The CuO-nanopowder catalyzed reaction mentioned previously is also a one-pot procedure, effectively combining C-Se bond formation and dimerization in a single vessel. nih.gov

| Method | Precursors | Key Reagents | Solvent | Reference |

| Hydrolysis of Selenocyanate | Alkyl Halide, KSeCN | Base (e.g., KOH), TBAB (optional) | Water | researchgate.net |

| Phosphate-Assisted Coupling | Alkyl Halide, KSeCN | K₃PO₄ | Not specified | rsc.org |

| Reductive Selenation | Alkyl Halide, Se | NaBH₄ | Ethanol/Water | arkat-usa.org |

| Catalytic Coupling | Alkyl Iodide, Se | CuO Nanopowder, KOH | DMSO | nih.gov |

Synthesis from Alkyl Tosylates

Alkyl tosylates are excellent substrates for nucleophilic substitution reactions due to the tosylate group being a superior leaving group compared to halides. This property makes them highly suitable for the synthesis of dialkyl diselenides.

A direct, one-step method involves the reaction of an alkyl tosylate with sodium diselenide (Na₂Se₂). researchgate.net The diselenide anion acts as a potent nucleophile, displacing the tosylate group to form the desired C-Se bonds.

A more recent and highly efficient procedure utilizes cesium hydroxide (CsOH) to mediate the synthesis. researchgate.net In this method, elemental selenium is first reduced by hydrazine (B178648) hydrate (B1144303) in the presence of CsOH in dry N,N-dimethylformamide (DMF). This generates cesium diselenide in situ, which subsequently reacts with the alkyl tosylate at room temperature. This approach is notable for its mild conditions and high yields of the corresponding diselenide product. researchgate.net The general principle is also seen in related organoselenium chemistry where sodium phenylselenide (PhSeNa), generated via reduction, readily reacts with alkyl tosylates. wikipedia.org

| Method | Precursors | Key Reagents | Conditions | Reference |

| Diselenide Nucleophilic Substitution | Alkyl Tosylate | Sodium Diselenide (Na₂Se₂) | Not specified | researchgate.net |

| Cesium-Promoted Synthesis | Alkyl Tosylate, Se | Cesium Hydroxide, Hydrazine Hydrate | Room Temperature, DMF | researchgate.net |

Stereoselective Synthesis of Dialkyl Diselenides and Chiral Derivatives

While dihexyl diselenide itself is an achiral molecule, the principles of its synthesis can be extended to chiral precursors to create optically active dialkyl diselenides. Stereoselective synthesis aims to control the spatial arrangement of atoms, which is crucial when the alkyl groups contain stereocenters.

A key example of stereoselective synthesis involves the preparation of optically active di(cis-myrtanyl) diselenide. researchgate.net This synthesis starts from the corresponding chiral alkyl tosylate. The reaction with sodium diselenide proceeds via a nucleophilic substitution mechanism that preserves the stereochemistry of the starting material, yielding the chiral diselenide. researchgate.net

Other stereoselective methods in organoselenium chemistry, while not directly producing simple dialkyl diselenides, highlight the high degree of stereochemical control achievable. The synthesis of (E)-divinyl diselenides via the hydrozirconation of alkynes, followed by selenium insertion and oxidation, proceeds with excellent stereoselectivity, exclusively forming the E-isomer. tandfonline.com Similarly, a one-pot synthesis of alkyl styryl selenides, which involves the in situ formation of a dialkyl diselenide, occurs with retention of the vinyl halide's stereochemistry. rsc.org These examples underscore the potential for precise stereochemical control in the synthesis of more complex, chiral diselenide derivatives.

Spectroscopic and Structural Elucidation of Diselenide, Dihexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dihexyl diselenide, providing information on the hydrogen, carbon, and selenium atoms within the molecule.

The ¹H NMR spectrum of a dialkyl diselenide is characterized by signals corresponding to the alkyl chain protons. For the hexyl groups in dihexyl diselenide, the protons closer to the electron-withdrawing selenium atoms are shifted downfield. The signal for the methylene (B1212753) protons directly attached to the selenium atom (α-CH₂) typically appears as a triplet. In a closely related structure, 6,6′-(1,2-diselanediyl)dihexanoic acid, these protons are observed at approximately 2.84 ppm. mdpi.com The remaining methylene groups along the chain appear as multiplets further upfield, with the terminal methyl (CH₃) group protons resonating at the highest field.

| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -Se-CH₂- | ~2.84 | t (triplet) | ~7.4 |

| -CH₂- (other) | ~1.34 - 1.69 | m (multiplet) | N/A |

| -CH₃ | ~0.90 | t (triplet) | ~6.8 |

Note: Data is based on analogous structures and general principles of NMR spectroscopy for dialkyl diselenides.

The ¹³C NMR spectrum provides distinct signals for each chemically unique carbon atom in the hexyl chains. The carbon atom bonded directly to the selenium (Cα) is deshielded and appears at a characteristic downfield position. Based on data from a similar diselenide-containing hexanoic acid derivative, the carbon signals for the hexyl chain attached to selenium have been reported. mdpi.com

| Carbon Position | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C1 (-Se-CH₂-) | ~30.6 |

| C2 (-Se-CH₂-CH₂-) | ~33.9 |

| C3 (-Se-(CH₂)₂-CH₂-) | ~28.8 |

| C4 (-Se-(CH₂)₃-CH₂-) | ~29.7 |

| C5 (-Se-(CH₂)₄-CH₂-) | ~24.1 |

| C6 (CH₃-) | ~14.0 |

Note: Chemical shifts are derived from the reported values for 6,6′-(1,2-diselanediyl)dihexanoic acid and may vary slightly for dihexyl diselenide. mdpi.com The assignments are based on general trends in ¹³C NMR spectroscopy.

Selenium-77 is an NMR-active nucleus (I=1/2, ~7.6% natural abundance) that provides direct information about the electronic environment of the selenium atoms. The chemical shift of ⁷⁷Se is highly sensitive to the structure and conformation of diselenide compounds. For dialkyl diselenides, the ⁷⁷Se chemical shifts are found in a distinct region of the NMR spectrum.

The chemical shift observed in ⁷⁷Se NMR is known to be dependent on the solvent used for the analysis. acs.org This dependency arises from intermolecular interactions between the diselenide and the solvent molecules, which can alter the electronic shielding around the selenium nuclei. While specific studies detailing the solvent effects for dihexyl diselenide are not widely available, research on other diselenides demonstrates that changes in solvent polarity and aromaticity can lead to significant variations in the ⁷⁷Se chemical shift. acs.org

A notable characteristic of diselenides is the significant temperature dependence of their ⁷⁷Se NMR chemical shifts. acs.org Studies on both diaryl and dialkyl diselenides have shown that increasing the temperature causes a linear downfield shift of the ⁷⁷Se resonance. acs.org For dialkyl diselenides, this thermal shift is reported to be in the range of 0.1–0.3 ppm per degree Celsius. acs.org

This phenomenon is attributed to the molecule's conformational dynamics, specifically the rotation around the Carbon-Selenium (C-Se) and Selenium-Selenium (Se-Se) bonds. At lower temperatures, the molecule predominantly occupies its lowest energy conformation, which typically has a C-Se-Se-C dihedral angle of about 80-90°. As the temperature increases, the molecule gains thermal energy, allowing it to sample a wider range of conformations, including higher-energy twisted forms. This change in the average conformation alters the electronic environment of the selenium nuclei, resulting in the observed downfield shift in the ⁷⁷Se NMR spectrum. acs.org Peak broadening at elevated temperatures is also commonly observed. acs.org

Selenium-77 (⁷⁷Se) NMR Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic bond vibrations within a molecule. For dihexyl diselenide, the most diagnostic vibrations are the Se-Se and C-Se stretches. The Se-Se bond stretch is typically weak in an IR spectrum but gives rise to a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for confirming the presence of the diselenide linkage. mdpi.comresearchgate.net

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν(Se-Se) | Raman | ~286 | mdpi.com |

| ν(C-Se) | Raman, FT-IR | ~641 | mdpi.com |

Note: Data is based on a structurally similar compound, 6,6′-(1,2-diselanediyl)dihexanoic acid. mdpi.com

Infrared (IR) Spectroscopy

In the study of other organoselenium compounds, such as selenium-derivatized oligonucleotides, IR spectroscopy has been used to confirm structural features. For example, the IR spectrum of 5′-O-(4,4-dimethoxytrityl)-2′-methylseleno-2′-deoxyuridine showed characteristic bands at 3400 (br), 3030, 2920, 2850, 1670, 1520, 1510, 1490, 1460, 1260, 1190, 1095, 1055, 820, 770, 705, and 580 cm⁻¹. oup.com These bands correspond to various vibrational modes of the molecule, confirming the presence of specific functional groups. oup.com

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. A study on the adsorption of various organoselenium compounds on a gold surface using surface-enhanced Raman scattering (SERS) revealed that upon adsorption, the Se-Se bond of diselenides, including dioctyl diselenide, is cleaved to form selenolates. nih.gov This indicates that the dihexyl diselenide molecule likely interacts with gold surfaces through the cleavage of its diselenide bond.

In the broader context of diselenides, Raman spectroscopy has been instrumental in characterizing materials like molybdenum diselenide (MoSe₂) and tungsten diselenide (WSe₂). aps.orgspectroscopyonline.com For instance, resonance Raman scattering of MoSe₂ shows that both A- and E-symmetry phonons exhibit resonances with excitons. aps.org While these are inorganic materials, the principles of using Raman spectroscopy to probe vibrational modes related to the diselenide moiety are transferable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. In the analysis of aliphatic diselenides, positive ionization generally leads to stable molecular ions. core.ac.uk The fragmentation patterns observed in mass spectra provide valuable structural information. The main fragmentation pathways for aliphatic diselenides include cleavage of the Se-C bond and the Se-Se bond. core.ac.uk

For example, a study on dimethyl diselenide (DMSe) and other organic selenium compounds utilized direct-immersion solid-phase microextraction coupled to capillary gas chromatography-mass spectrometry (DI-SPME-GC/MS) for quantification. rsc.org High-resolution mass spectrometry (HR-MS) was also employed to identify selenium-containing oxidation products based on their specific isotopic patterns. rsc.org In another study, the mass spectral fragmentation of various aliphatic diselenides was analyzed, noting that negative ionization tends to favor fragmentation along the Se-Se or Se-S bonds. core.ac.uk

| Compound | Ionization Mode | Key Fragmentation Pathway |

| Aliphatic Diselenides | Positive | Stable molecular ions, Se-C bond cleavage, Se-Se bond cleavage |

| Aliphatic Diselenides | Negative | Fragmentation along the Se-Se bond |

| Dimethyl Diselenide | DI-SPME-GC/MS | Quantification and identification of oxidation products |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for dihexyl diselenide was not found in the search results, the structures of related diselenide compounds provide insight into the likely conformation. For example, the crystal structure of diphenyl diselenide has been determined by X-ray crystallography. wikipedia.org Similarly, the crystal structure of 4,4′-dimethyl-2,2′-dipyridyl diselenide has been described, showcasing the utility of this technique in elucidating the precise molecular geometry of organoselenium compounds. researchgate.net

The general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms can be determined. For instance, the structures of tungsten disulfide (WS₂) and tungsten diselenide (WSe₂) have been refined using single-crystal X-ray diffraction data. semi.ac.cn

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions. wikipedia.orgmsu.edutechnologynetworks.com Organic compounds containing chromophores, such as the Se-Se bond in diselenides, absorb light in the UV-Vis region. msu.edu The absorption spectrum is a plot of absorbance versus wavelength and can be used to identify and quantify substances. azooptics.com

For example, the UV-Vis spectrum of 5′-O-(4,4-dimethoxytrityl)-2′-methylseleno-2′-deoxyuridine, a related organoselenium compound, shows absorption maxima (λmax) at 233.8 nm and 281.2 nm in acetonitrile. oup.com The position and intensity of these peaks are characteristic of the electronic structure of the molecule. azooptics.com UV-Vis spectroscopy is a routine method for the quantitative determination of various analytes, including highly conjugated organic compounds. wikipedia.org The choice of solvent is important, with water and ethanol (B145695) being common choices for water-soluble and organic-soluble compounds, respectively. wikipedia.org

| Compound/System | λmax (nm) | Solvent |

| 5′-O-(4,4-dimethoxytrityl)-2′-methylseleno-2′-deoxyuridine | 233.8, 281.2 | Acetonitrile |

| General Organic Compounds with Chromophores | 200-800 | Water, Ethanol |

Computational Chemistry and Theoretical Studies on Diselenide, Dihexyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. It is widely used to predict geometries, spectroscopic properties, and reaction mechanisms for compounds like dihexyl diselenide.

Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms in a molecule. For simple dialkyl diselenides, such as dimethyl diselenide (CH₃-Se-Se-CH₃), these calculations consistently predict a gauche conformation to be the most stable. The key structural parameters obtained from such calculations provide a reliable model for dihexyl diselenide.

A computational study on dichalcogenide molecules (R₂X₂; where X = O, S, Se and R = H, CH₃) using B3LYP and MP2 methods provides insight into these parameters. The Se-Se and C-Se bond distances increase with the increasing size and decreasing electronegativity of the chalcogen atom e-tarjome.com. For dialkyl diselenides, the C-Se-Se-C dihedral angle is typically found to be around 90°, in contrast to about 120° for the corresponding peroxide (C-O-O-C) e-tarjome.com.

Table 1: Predicted Geometrical Parameters for a Model Dialkyl Diselenide (e.g., Dimethyl Diselenide)

| Parameter | Typical Calculated Value | Source |

|---|---|---|

| Se-Se Bond Length | ~2.33 Å | e-tarjome.com |

| C-Se Bond Length | ~1.95 Å | ajrconline.org |

| C-Se-Se Bond Angle | ~99° | e-tarjome.com |

| C-Se-Se-C Dihedral Angle | ~87-90° | e-tarjome.com |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability nih.gov. A smaller gap suggests higher reactivity nih.govirjweb.com. In dialkyl diselenides, the HOMO is typically associated with the non-bonding p-orbitals (lone pairs) of the selenium atoms, making them susceptible to electrophilic attack. The LUMO is often the antibonding σ* orbital of the Se-Se bond, which is the target for nucleophilic attack, leading to the cleavage of this bond.

Table 2: Representative Frontier Molecular Orbital Energies for a Simple Dialkyl Diselenide

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.30 | Site of electrophilic attack, electron donation |

| LUMO | -1.81 | Site of nucleophilic attack, electron acceptance |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicator of chemical reactivity and stability |

Note: These values are illustrative and depend on the specific computational method and basis set used. irjweb.com

DFT calculations are highly effective for predicting spectroscopic properties, which aids in the interpretation of experimental data. For organoselenium compounds, predicting ⁷⁷Se NMR chemical shifts is of particular importance. The calculation of nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method, followed by referencing against a standard like tetramethylsilane (TMS), can yield chemical shifts with a high degree of accuracy nih.govresearchgate.net.

Theoretical studies on dimethyl diselenide have been used to analyze one-bond Se-Se nuclear coupling constants (¹J(Se,Se)) nih.gov. These calculations show a strong dependence of the coupling constant on the C-Se-Se-C dihedral angle (φ). The ¹J(Se,Se) value is predicted to be very large and positive for planar conformations (φ = 0° or 180°) but small for the gauche conformation (φ ≈ 90°) typically adopted by acyclic dialkyl diselenides nih.gov. This theoretical insight explains the small coupling constants observed experimentally for simple R-Se-Se-R' compounds nih.gov.

Table 3: Calculated ¹J(Se,Se) Coupling Constant Dependence on Dihedral Angle for Dimethyl Diselenide

| Dihedral Angle (φ) | Calculated ¹J(Se,Se) (Hz) | Conformation |

|---|---|---|

| 0° | 684 | Syn-periplanar (eclipsed) |

| 90° | < 44 | Gauche (stable) |

| 180° | 628 | Anti-periplanar (staggered) |

Data derived from DFT calculations on MeSeSeMe as a model system. nih.gov

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies nih.gov. This provides deep mechanistic insights that are often inaccessible through experiments alone.

For dialkyl diselenides, DFT can be used to model various reactions, such as their synthesis, oxidation, or reduction. For instance, the formation of dialkyl diselenides often involves the reaction of an alkyl halide with a diselenide dianion (Se₂²⁻) mdpi.com. DFT calculations can elucidate the stepwise pathway of such nucleophilic substitution reactions.

Furthermore, computational studies on the reaction of diselenides with oxidizing agents like hydrogen peroxide have been performed to understand the initial steps of their antioxidant catalytic cycles researchgate.net. These studies calculate the energy barriers for the formation of intermediate species like selenenic acids. Such mechanistic investigations are crucial for designing new organoselenium catalysts and understanding their biological activity researchgate.net. The process involves locating the transition structure for each elementary step, which is a first-order saddle point on the potential energy surface, and confirming it by vibrational frequency analysis (one imaginary frequency) pku.edu.cn.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for conformational analysis and exploring interactions in a simulated environment.

MD simulations allow for the exploration of the conformational landscape of flexible molecules like dihexyl diselenide cresset-group.com. The long hexyl chains can adopt numerous conformations, and the molecule as a whole can exhibit complex dynamics. A key aspect of diselenide dynamics is the rotation around the Se-Se bond.

Computational studies on simpler model compounds have quantified the energy barriers for this rotation. The rotation around the Se-Se bond in molecules like H₂Se₂ and (CH₃)₂Se₂ shows that the gauche conformation (dihedral angle ~90°) is the global energy minimum e-tarjome.com. The transition states for this rotation correspond to the syn-periplanar (eclipsed, 0°) and anti-periplanar (staggered, 180°) conformations. The energy barrier for rotation through the eclipsed conformation is significantly higher than through the staggered one. This indicates that while the Se-Se bond is flexible, there is a clear energetic preference for the gauche structure researchgate.net. The relatively low bond energy of the Se-Se bond makes it flexible researchgate.net.

Table 4: Calculated Rotational Barriers for the Se-Se Bond in Model Diselenides

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| H₂Se₂ | 6.8 (syn), 4.9 (anti) | B3LYP/6-311++G** |

| (CH₃)₂Se₂ | 9.0 (syn), 5.7 (anti) | B3LYP/6-311++G** |

Data from a comparative study on R₂X₂ molecules. e-tarjome.com

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules escholarship.orgmdpi.com. For dihexyl diselenide, these interactions are dominated by van der Waals forces from the long alkyl chains and potential weak directional interactions involving the selenium atoms.

The selenium atom in a diselenide can participate in a type of non-covalent interaction known as a chalcogen bond researchgate.netnih.gov. This is a net attractive force between an electron-deficient region on the selenium atom (a "σ-hole") and a Lewis base researchgate.netnih.gov. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these weak interactions nih.gov. Studies on cocrystals of diphenyldiselenide have demonstrated that selenium can act as both an electron donor and acceptor in forming chalcogen bonds nih.gov. While the hexyl groups in dihexyl diselenide are not strong Lewis bases, intermolecular Se···Se or Se···heteroatom interactions could play a role in the condensed phase, influencing its physical properties.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

The study of chemical processes in complex environments, such as in solution or within biological systems, presents a significant computational challenge. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods address this by combining the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. wikipedia.orgmpg.dewordpress.com This approach has become a method of choice for modeling enzymatic reactions and other biomolecular processes involving changes in electronic structure. wordpress.comnih.gov

For a molecule like dihexyl diselenide, a QM/MM simulation would typically treat the chemically active diselenide (-Se-Se-) bond and adjacent atoms at a high level of QM theory. mpg.de This is crucial as this region governs the molecule's redox activity and reactivity. The long, aliphatic hexyl chains and the surrounding solvent or protein environment would be described using a classical MM force field. mpg.dewordpress.com

The setup of a QM/MM simulation involves several key steps:

Partitioning the System: The molecule and its environment are divided into a QM region (the reactive center) and an MM region (the surroundings). mpg.de

Handling the Boundary: When the boundary between the QM and MM regions cuts across a covalent bond, specialized techniques like the link-atom scheme are employed to ensure a stable and accurate description of the interaction. wikipedia.org

Defining Interactions: The total energy of the system is calculated by considering the QM energy of the core region, the MM energy of the environment, and, most importantly, the interaction energy between the two regions. mpg.de This interaction is typically handled through an "electrostatic embedding" scheme, where the partial charges of the MM atoms are allowed to polarize the electron density of the QM region, providing a more realistic model. wordpress.com

While specific QM/MM studies on dihexyl diselenide are not prominent in the literature, this methodology is ideally suited to investigate its behavior in biological contexts. For instance, QM/MM simulations could elucidate the mechanism of interaction between dihexyl diselenide and the active site of a selenoenzyme like glutathione (B108866) peroxidase, for which organoselenium compounds can act as mimics. arkat-usa.orgmdpi.com Such a study would provide detailed energetic and structural information about the binding and catalytic process.

Table 1: Illustrative Setup for a QM/MM Simulation of Dihexyl Diselenide in an Enzyme Active Site.

This table conceptualizes how a QM/MM study might be configured to explore the interaction of dihexyl diselenide with a hypothetical enzyme.

| Parameter | Specification | Rationale |

| QM Region | The C-Se-Se-C dihedral of dihexyl diselenide and the side chain of a key cysteine residue in the active site. | This region is where bond breaking/formation and electron transfer events occur, requiring a high-accuracy quantum mechanical description. mpg.dewordpress.com |

| QM Level of Theory | Density Functional Theory (DFT) with a functional like B3LYP. | Provides a good balance of accuracy and computational cost for describing the electronic structure and reactivity of organoselenium compounds. |

| MM Region | Remainder of the dihexyl diselenide molecule, the rest of the protein, and surrounding water molecules. | These parts of the system primarily exert steric and electrostatic effects on the active site, which can be modeled efficiently with a classical force field. mpg.de |

| MM Force Field | AMBER or CHARMM | Standard, well-validated force fields for simulating proteins and organic molecules. |

| Boundary Treatment | Link-atom scheme (e.g., hydrogen atoms) | Saturates the valency of the QM region where it is covalently bonded to the MM region, ensuring chemical and electronic stability. wikipedia.org |

| Simulation Goal | Calculate the free energy profile for the reaction between the diselenide and the cysteine residue. | To understand the reaction mechanism, identify the transition state, and determine the activation energy, revealing the catalytic effect of the enzyme. nih.gov |

Computational Assessment of Reactivity Pathways (e.g., Hydrogen Atom Abstraction (HAT), Single-Electron Transfer (SET) Mechanisms)

Computational methods are invaluable for dissecting complex reaction mechanisms and predicting the reactivity of molecules. For dihexyl diselenide, key pathways of interest include Hydrogen Atom Abstraction (HAT) and Single-Electron Transfer (SET), which are fundamental to many radical and redox reactions.

Hydrogen Atom Abstraction (HAT)

HAT is a chemical reaction in which a free radical removes a hydrogen atom (a proton and an electron) from a substrate. wikipedia.org This process is central to oxidation, combustion, and various biocatalytic pathways. wikipedia.orgnih.gov The feasibility of a HAT reaction is largely determined by the bond dissociation energy (BDE) of the C-H bond being broken; a lower BDE indicates a bond that is more susceptible to abstraction.

In dihexyl diselenide, HAT could occur at any of the C-H bonds along the two hexyl chains. Computational studies, typically using Density Functional Theory (DFT), can be employed to calculate the BDE for each unique C-H bond in the molecule. mdpi.com Such calculations would likely show that C-H bonds at the α-position (adjacent to the selenium atom) have a lower BDE compared to other positions on the alkyl chain. This is due to the stabilization of the resulting carbon-centered radical by the adjacent selenium atom. Computational analysis allows for a precise, quantitative ranking of the reactivity of different sites within the molecule towards radical attack. mdpi.com

Table 2: Hypothetical Bond Dissociation Energies (BDEs) for C-H Bonds in Dihexyl Diselenide.

This table illustrates the type of data that a computational study of HAT reactivity for dihexyl diselenide would generate. Values are representative and for illustrative purposes only.

| C-H Bond Position | Bond Type | Hypothetical BDE (kcal/mol) | Expected Reactivity |

| C1 (α-position) | Secondary | 93.5 | High |

| C2 (β-position) | Secondary | 97.0 | Moderate |

| C3 (γ-position) | Secondary | 98.5 | Low |

| C4 (δ-position) | Secondary | 98.5 | Low |

| C5 (ε-position) | Secondary | 97.5 | Moderate |

| C6 (ω-position) | Primary | 101.0 | Very Low |

Single-Electron Transfer (SET)

SET processes involve the transfer of a single electron between chemical species and are fundamental to photoredox and electrochemical reactions. nih.gov Organoselenium compounds, including diselenides, can participate in SET reactions, acting as either electron donors or acceptors depending on the reaction conditions. nih.govrsc.org The cleavage of the Se-Se bond can be initiated by SET, leading to the formation of radical intermediates. rsc.orgethernet.edu.et

Computational chemistry can predict the viability of a SET pathway by calculating key electronic properties:

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity to act as an electron donor.

Electron Affinity (EA): The energy released when an electron is added to the molecule. A higher EA indicates a greater propensity to act as an electron acceptor.

Redox Potentials: These values, which can be calculated using thermodynamic cycles and solvation models, provide a direct measure of the oxidizing or reducing power of a molecule.

Theoretical studies can model the reaction of dihexyl diselenide with a known one-electron oxidant or reductant. By calculating the Gibbs free energy of the electron transfer step, researchers can determine whether the process is thermodynamically favorable. These calculations provide a molecular-level understanding of the redox behavior of dialkyl diselenides, which is crucial for their application in catalysis and materials science. ethernet.edu.etdntb.gov.ua

Table 3: Illustrative Parameters from a Computational Study of a SET Reaction.

This table shows hypothetical calculated values for a reaction where dihexyl diselenide acts as an electron donor to a generic acceptor molecule (A).

| Calculated Parameter | Hypothetical Value | Interpretation |

| Ionization Potential of Dihexyl Diselenide | 8.1 eV | Indicates the energy required to form the radical cation (R-Se-Se-R)•+. |

| Electron Affinity of Acceptor (A) | 1.5 eV | Indicates the propensity of the acceptor to capture an electron. |

| Gibbs Free Energy of Electron Transfer (ΔGSET) | -15.2 kcal/mol | A negative value suggests that the single-electron transfer from dihexyl diselenide to the acceptor is spontaneous and thermodynamically favorable. |

| Spin Density on (Dihexyl Diselenide)•+ | Localized on Se atoms | Shows that after electron loss, the resulting unpaired electron is primarily located on the selenium atoms, indicating where subsequent reactions may occur. |

Mechanistic Investigations of Diselenide, Dihexyl Reactivity

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of dihexyl diselenide is central to its function. The Se-Se bond can undergo both oxidation and reduction, facilitating electron transfer processes. The relatively low bond dissociation energy of the diselenide bond (approximately 172 kJ/mol) makes it susceptible to cleavage and participation in electron transfer reactions. vulcanchem.commdpi.com

Studies on analogous dialkyl diselenides have shown that their redox behavior can be modulated by binding to surfaces, such as gold nanoparticles. This interaction can lead to an increase in the one-electron reduction potential, indicating that the nanocomposites undergo faster electron transfer compared to the parent diselenide compounds. hbni.ac.in The electron transfer can occur through either an inner-sphere or outer-sphere mechanism. chemtube3d.comchemtube3d.com In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between two complexes. chemtube3d.com In an outer-sphere mechanism, the electron transfer happens between two separate complexes that have undergone distortion to match their bond lengths. chemtube3d.com

The electrochemical oxidation of diselenides can generate electrophilic selenium species. For instance, the anodic oxidation of bromide to bromine can produce phenylselenenyl bromide from diphenyl diselenide, which then acts as an electrophile. wiley-vch.de

Interaction with Thiol-Containing Compounds and Thiol Oxidation Pathways

Dihexyl diselenide can mimic the activity of the enzyme glutathione (B108866) peroxidase by catalyzing the oxidation of thiols. vulcanchem.com This process is often referred to as thiol oxidase activity. unipd.it The general mechanism involves the reaction of the diselenide with a thiol (R-SH), such as glutathione, to form a selenenyl sulfide (B99878) intermediate and subsequently a selenol (RSeH) and a disulfide (RSSR). vulcanchem.comtmrjournals.com The selenol is then re-oxidized, often by molecular oxygen, back to the diselenide, completing the catalytic cycle. vulcanchem.comunipd.it

The reaction can be simplified into the following steps:

Thiol Displacement: R'Se-SeR' + RSH → R'Se-SR + R'SeH

Further Reaction: R'Se-SR + RSH → R'SeH + RSSR

Regeneration: 2 R'SeH + [O] → R'Se-SeR' + H₂O

The rate of thiol oxidation can be influenced by the pH of the medium and the structure of the thiol-containing compound. nih.gov Studies with diphenyl diselenide, a structural analog, have shown that at physiological pH, some thiols are more reactive than others. nih.govnih.gov This thiol-modifier effect is considered a key aspect of the biological activity of organoselenium compounds. unipd.itscielo.br The interaction is not limited to small molecule thiols; diselenides can also react with cysteine residues in proteins, potentially altering their function. nih.gov

| Reactant | Product(s) | Reaction Type | Reference |

| Dihexyl Diselenide, Thiol (e.g., Glutathione) | Hexylselenol, Disulfide | Thiol Oxidation | vulcanchem.com |

| Selenol | Dihexyl Diselenide | Redox Cycling | vulcanchem.com |

Radical Reactions and Free Radical Scavenging Mechanisms

Diselenides, including dihexyl diselenide, can participate in radical reactions and exhibit free-radical scavenging activity. The relatively weak Se-Se bond can be cleaved homolytically by stimuli such as visible light to generate selenyl radicals (RSe•). nih.govchim.it These radicals are key intermediates in various chemical transformations. nih.gov

The involvement of a radical pathway is often confirmed by experiments showing a significant decrease in reaction yield in the presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT). nih.gov The generated selenyl radical can then engage in subsequent reactions, such as adding to double or triple bonds to form new carbon-selenium bonds. nih.govchim.it

The antioxidant activity of diselenides is linked to their ability to scavenge free radicals and reduce reactive oxygen species (ROS). tmrjournals.commdpi.com For instance, diphenyl diselenide has been shown to counteract lipid peroxidation induced by pro-oxidants. tmrjournals.com The mechanism of free radical scavenging can involve the donation of a hydrogen atom from the corresponding selenol (formed by the reduction of the diselenide) to the radical species.

| Radical Species | Role of Diselenide/Selenol | Outcome | Reference |

| Peroxyl Radicals (ROO•) | Hydrogen donation from selenol | Neutralization of radical | mdpi.com |

| Alkoxyl Radicals (RO•) | Hydrogen donation from selenol | Neutralization of radical | mdpi.com |

| Superoxide (B77818) (O₂⁻) | Electron transfer from selenol | Regeneration of diselenide | vulcanchem.com |

Nucleophilic and Electrophilic Pathways in Organic Transformations

Dihexyl diselenide can act as a precursor to both nucleophilic and electrophilic selenium species, making it a versatile reagent in organic synthesis. chemicalbook.com

Nucleophilic Pathways: Reduction of dihexyl diselenide, for example with sodium borohydride (B1222165), generates the corresponding hexylselenolate anion (C₆H₁₃Se⁻). chemicalbook.comrsc.org This selenolate is a potent, soft nucleophile that can react with various electrophiles. chemicalbook.combeyondbenign.org Common reactions include the substitution of alkyl halides to form dialkyl selenides and the ring-opening of epoxides. chemicalbook.com The reactivity of the selenolate can be influenced by the reducing agent used; for instance, the borane-complexed selenolate from NaBH₄ reduction is less nucleophilic than the uncomplexed anion generated with sodium hydride. chemicalbook.com

Electrophilic Pathways: While not as electrophilic as selenenyl halides, dihexyl diselenide can react with strong nucleophiles, such as carbanions derived from organometallic reagents or enolates. chemicalbook.com In these reactions, the diselenide serves as an electrophilic source of the "RSe" group. chemicalbook.compurkh.com Furthermore, electrophilic selenium species can be generated from diselenides through reaction with oxidants or via electrochemical methods, which then participate in reactions like the selenenylation of alkenes. wiley-vch.denih.gov The steric hindrance from the hexyl chains can moderate the reactivity compared to smaller dialkyl diselenides. vulcanchem.com

Cleavage and Formation Mechanisms of the Se-Se Bond

The Se-Se bond is the reactive center of dihexyl diselenide. Its cleavage and formation are fundamental to the compound's chemistry.

Cleavage Mechanisms:

Reductive Cleavage: The Se-Se bond is readily cleaved by reducing agents like sodium borohydride or sodium hydride to form two equivalents of the corresponding selenolate. vulcanchem.comrsc.org This is a common method for generating nucleophilic selenium reagents.

Oxidative Cleavage: In the presence of strong oxidants, the Se-Se bond can be cleaved to form more oxidized selenium species, such as seleninic acids. The diselenide bond is susceptible to oxidation by species like hydrogen peroxide and other reactive oxygen species (ROS). nih.gov

Homolytic Cleavage: As mentioned earlier, the Se-Se bond, with a dissociation energy of about 172 kJ/mol, can undergo homolysis upon exposure to heat or visible light, generating selenyl radicals. vulcanchem.commdpi.comnih.gov

Nucleophilic Cleavage: Reaction with nucleophiles, such as thiolate anions, leads to the cleavage of the Se-Se bond to form a selenenyl sulfide and a selenolate anion. unipd.it

Formation Mechanisms:

Oxidation of Selenols: The primary route to forming the Se-Se bond is the oxidation of the corresponding selenol (hexylselenol). This oxidation can be effected by mild oxidizing agents, including air (O₂). vulcanchem.com This is the final step in the catalytic cycle of thiol oxidation.

From Elemental Selenium: A common synthetic route involves the reduction of elemental selenium with a reducing agent like sodium borohydride to form diselenide ions (Se₂²⁻), which then react with an alkylating agent, such as a hexyl halide, to produce dihexyl diselenide. vulcanchem.com

The reversible nature of the Se-Se bond's cleavage and formation under certain stimuli, like light, has been exploited in the development of dynamic materials. mdpi.comresearchgate.net

Biological and Biochemical Mechanistic Investigations

In Vitro Studies on Cellular and Molecular Interactions

In vitro research on organodiselenides provides a foundational understanding of their molecular interactions within biological systems. These studies are crucial for elucidating the mechanisms that underpin their diverse pharmacological effects.

Organodiselenides, including by extension dihexyl diselenide, exhibit a dual-faceted nature, capable of acting as both antioxidants and pro-oxidants depending on the cellular environment and concentration. nih.govresearchgate.net Their antioxidant activity is often attributed to their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com In this role, the diselenide can catalyze the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide and organic hydroperoxides, using thiols such as glutathione as the reducing agent. mdpi.com This GPx-like activity helps protect cells from oxidative damage to lipids, proteins, and DNA. nih.gov

Conversely, under certain conditions, diselenides can display pro-oxidant properties. This occurs through a redox cycling mechanism where the diselenide reacts with thiols to generate a selenol (RSeH). This selenol can then be oxidized, leading to the production of superoxide (B77818) radicals (O₂⁻) and other ROS. mdpi.com This pro-oxidant behavior is a proposed mechanism for the anticancer activity of some selenium compounds, as it induces oxidative stress and triggers apoptosis in cancer cells. mdpi.com The balance between the antioxidant and pro-oxidant effects is delicate and depends on factors like the specific diselenide structure, its concentration, and the redox state of the cell.

| Compound | Assay | Observed Effect | Reference Compound |

|---|---|---|---|

| Diphenyl Diselenide | DPPH Radical Scavenging | Moderate antioxidant activity | N/A |

| Diphenyl Diselenide | GPx-like Activity | Demonstrated catalytic reduction of H₂O₂ | Glutathione Peroxidase |

| 3,3´-diselenodipropionic acid | Superoxide Generation (in vitro) | Catalytic activity in superoxide generation | N/A |

| Bis(4-amino-phenyl)diselenide | ROS Generation in CCRF-CEM cells | Induced ROS-mediated apoptosis | Camptothecin |

The biological activity of diselenides is fundamentally linked to their interaction with endogenous thiols, most notably glutathione (GSH), the most abundant non-protein thiol in mammalian cells. mdpi.com The selenium-selenium (Se-Se) bond in a diselenide (R-Se-Se-R) is readily cleaved by a thiol like GSH, initiating a redox cycle.

This reaction produces a selenenyl sulfide (B99878) (R-Se-S-G) and a selenol (R-SeH). The selenenyl sulfide can react with another molecule of GSH to regenerate the selenol and produce glutathione disulfide (GSSG). nih.gov The selenol is a key reactive intermediate that can directly scavenge ROS. Alternatively, the selenol can be re-oxidized back to the diselenide, a process that can generate superoxide radicals, thus contributing to pro-oxidant effects. mdpi.com This catalytic cycle, where GSH is consumed and ROS are modulated, is central to the biological effects of diselenides. mdpi.comnih.gov The efficiency of this redox cycling is influenced by the chemical structure of the diselenide, with the nature of the 'R' group affecting the reactivity of the selenium center.

Organoselenium compounds are known to be potent modulators and inhibitors of various enzymes, particularly those with critical cysteine residues in their active sites. omicsonline.org The selenium atom in diselenides can interact with the sulfhydryl group of a cysteine residue, forming a covalent but potentially reversible selenenyl sulfide bond (Enzyme-S-Se-R). This interaction can block the active site and inhibit enzyme activity.

This mechanism is particularly relevant for the inhibition of cysteine proteases, which are essential for the replication of many viruses, such as coronaviruses and rhinoviruses. By targeting viral proteases, these compounds can disrupt the viral life cycle. While direct studies on dihexyl diselenide are lacking, other organoselenium compounds have demonstrated potent inhibition of viral proteases, suggesting a promising avenue for antiviral drug development. mdpi.comresearchgate.net The interaction is not limited to proteases; enzymes involved in cellular redox homeostasis, like thioredoxin reductase, are also known targets for organoselenium compounds. mdpi.com

| Compound Class | Target Enzyme | Mechanism of Inhibition | Significance |

|---|---|---|---|

| Organodiselenides | Cysteine Proteases (general) | Covalent modification of active site cysteine (selenenyl sulfide formation) | Antiviral potential |

| Organoselenium Compounds | Thioredoxin Reductase (TrxR) | Interaction with the active site selenocysteine | Modulation of cellular redox state |

| Peptide Nitriles | Cysteine Proteases | Reversible covalent thioimidate adduct formation | Therapeutic potential |

By modulating the intracellular redox environment through interactions with thiols and ROS, diselenides can influence a wide array of cellular signaling pathways. Many signaling proteins, including kinases, phosphatases, and transcription factors, contain redox-sensitive cysteine residues. The oxidation state of these residues can alter protein function and, consequently, signal transduction.

For instance, organoselenium compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of protective genes, including those for glutathione synthesis and antioxidant enzymes. Conversely, diselenides can also suppress pro-inflammatory signaling pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), thereby reducing the expression of inflammatory genes. The specific effects of dihexyl diselenide would likely depend on its ability to penetrate cells and modulate the local redox environment affecting these pathways. researchgate.net

The anti-infective properties of organodiselenides stem from several molecular mechanisms. As discussed, the inhibition of essential viral enzymes like proteases is a key antiviral strategy. eco-vector.com

The antibacterial and antifungal activity is often linked to the pro-oxidant capacity of these compounds. By generating significant oxidative stress, diselenides can disrupt the cellular membranes and damage the DNA of microbial pathogens, leading to cell death. mdpi.com Furthermore, the interaction with microbial thiol-containing enzymes can disrupt critical metabolic pathways, further contributing to the anti-infective effect. The lipophilic nature of the hexyl chains in dihexyl diselenide might enhance its ability to penetrate the lipid-rich cell walls of certain bacteria and fungi, potentially increasing its efficacy compared to more polar analogues.

Mechanistic Insights from Pre-clinical Models (Focus on Biochemical Pathways)

Currently, there is a lack of specific pre-clinical or in vivo studies focusing on the biochemical pathways affected by dihexyl diselenide. However, research on other diselenides, such as diphenyl diselenide, provides a model for its potential in vivo actions. In animal models, diphenyl diselenide has been shown to protect against oxidative damage in various tissues by bolstering the glutathione-dependent antioxidant system. nih.gov It has been observed to increase the activity of GPx and the levels of GSH. nih.gov

Pre-clinical studies have also highlighted the ability of these compounds to modulate inflammatory pathways in vivo, reducing inflammation in various disease models. The underlying mechanism involves the suppression of pro-inflammatory signaling cascades and a reduction in the production of inflammatory mediators. Any future in vivo investigation of dihexyl diselenide would likely focus on its biodistribution, its metabolism, and its ability to modulate these same core biochemical pathways—oxidative stress and inflammation—in the context of specific diseases. researchgate.net

Modulation of Redox Status and Oxidative Stress Biomarkers

Dihexyl diselenide, a member of the dialkyl diselenide family, is implicated in the modulation of cellular redox homeostasis. While direct experimental data exclusively on dihexyl diselenide is limited, the activities of related dialkyl diselenides provide insights into its probable mechanisms. Dialkyl diselenides have been shown to act as prooxidants, a characteristic that is influenced by the length of their alkyl chains. This prooxidant activity is thought to stem from their ability to catalyze the oxidation of thiols, such as glutathione (GSH), a critical component of the cellular antioxidant defense system.

The interaction with glutathione is a key aspect of the bioactivity of many organoselenium compounds, which can mimic the activity of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in detoxifying reactive oxygen species (ROS) by catalyzing the reduction of hydroperoxides at the expense of GSH. The GPx-like activity of diselenides involves the formation of a selenol intermediate, which is the active species in the catalytic cycle. While diaryl diselenides are often noted for their antioxidant and GPx-mimetic properties, dialkyl diselenides, including potentially dihexyl diselenide, can exhibit a more complex behavior, sometimes leading to a prooxidant state. nih.gov

Studies on various diselenides have demonstrated their ability to affect markers of oxidative stress. For instance, diphenyl diselenide has been shown to protect neuronal cells against oxidative stress by upregulating the glutathione-dependent antioxidant system, leading to increased GSH levels and GPx activity. nih.gov Conversely, some dialkyl diselenides have been reported to induce oxidative stress at certain concentrations. nih.gov The specific impact of dihexyl diselenide on oxidative stress biomarkers such as lipid peroxidation products (e.g., malondialdehyde) and protein carbonyls requires further direct investigation to fully elucidate its role in cellular redox modulation.

Impact on Inflammatory Responses at the Molecular Level

The anti-inflammatory potential of organoselenium compounds is an area of active research. While specific studies focusing solely on dihexyl diselenide are scarce, the broader class of diselenides has been shown to modulate inflammatory pathways at the molecular level. A key target in inflammatory signaling is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov

Research on diphenyl diselenide has demonstrated its ability to inhibit the activation of the NF-κB pathway. researchgate.net This inhibition is a crucial mechanism for its anti-inflammatory effects. The activation of NF-κB typically involves the degradation of its inhibitory protein, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. By preventing this process, certain diselenides can effectively suppress the inflammatory cascade. Given the structural similarities, it is plausible that dihexyl diselenide could exert similar effects on the NF-κB signaling pathway, thereby modulating the production of inflammatory mediators. However, direct experimental evidence is needed to confirm this hypothesis and to determine the specific molecular interactions involved.

The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is a hallmark of inflammation. The ability of a compound to modulate the expression of these cytokines is a key indicator of its anti-inflammatory potential. Studies on other organoselenium compounds have shown significant effects on cytokine production. researchgate.net Future research should aim to quantify the impact of dihexyl diselenide on the expression and secretion of a panel of pro- and anti-inflammatory cytokines to fully characterize its immunomodulatory properties.

Biochemical Pathways Associated with Cellular Processes

The interaction of dihexyl diselenide with cellular components can trigger a cascade of events that influence various biochemical pathways, including those leading to apoptosis, or programmed cell death. The induction of apoptosis is a critical process in both normal physiological development and in the response to cellular stress or damage.

Investigations into related diselenide compounds have shed light on their potential to modulate apoptotic signaling pathways. For example, diphenyl diselenide has been shown to induce apoptosis in human neuroblastoma cells. nih.gov The proposed mechanism involves the modulation of signaling pathways such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. The activation or inhibition of such pathways can ultimately lead to the activation of caspases, a family of proteases that execute the apoptotic program.

The intrinsic, or mitochondrial, pathway of apoptosis is another potential target for diselenide compounds. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which then triggers the activation of the caspase cascade. nih.gov While direct evidence for dihexyl diselenide's involvement in these pathways is not yet available, its potential to induce oxidative stress, as discussed earlier, could be a trigger for the intrinsic apoptotic pathway.

Furthermore, the enzymatic activities within the cell can be influenced by the presence of dihexyl diselenide. The inhibition of specific enzymes is a common mechanism of action for many bioactive compounds. Given the reactivity of the diselenide bond, it is conceivable that dihexyl diselenide could interact with and inhibit the activity of enzymes containing critical cysteine residues in their active sites. However, specific enzyme inhibition studies for dihexyl diselenide are needed to identify its molecular targets and understand the full scope of its effects on cellular biochemistry.

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of diselenide compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how variations in the molecular structure, such as the nature of the organic substituents attached to the diselenide moiety, influence their biological effects. For dialkyl diselenides, the length and branching of the alkyl chains are key determinants of their activity.

General trends observed in SAR studies of dialkyl diselenides suggest that the lipophilicity, which is influenced by the alkyl chain length, plays a significant role in their biological activity. An increase in alkyl chain length can affect the compound's ability to cross cell membranes and interact with intracellular targets. For instance, in a study comparing dialkyl diselenides, it was noted that the prooxidant activity could be modulated by the alkyl chain length. nih.gov

While comprehensive SAR studies focusing specifically on a wide range of biological activities for dihexyl diselenide are not extensively documented, the general principles derived from studies on other diselenides provide a framework for understanding its potential. It is generally observed that symmetric diselenides with aromatic moieties often exhibit potent biological activities. nih.gov However, the influence of simple alkyl chains, as in dihexyl diselenide, presents a different set of steric and electronic properties that warrant specific investigation to establish a clear SAR for this subclass of compounds.

Advanced Applications and Future Directions in Chemical Research

Integration in Functional Polymer Chemistry

The incorporation of diselenide moieties into polymer structures imparts unique functionalities, enabling the development of "smart" materials that can respond to external stimuli. nih.govrsc.org

A significant advancement in polymer synthesis is the establishment of diselenide-yne chemistry, which provides a versatile platform for modifying selenium-containing linear polymers. rsc.org This method allows for the installation of diverse functional groups onto both the polymer backbone and its side chains. rsc.org The degree of this functionalization can be precisely controlled, achieving up to 98% efficiency. rsc.org Polymers modified through this chemistry exhibit a sensitive oxidative response, a key feature for developing stimuli-responsive materials. rsc.org This approach enriches the variety of topological structures and functions available for selenium-containing polymers. rsc.org

The "grafting from" strategy, utilizing diselenide-yne chemistry, enables the construction of selenium-containing polymer brushes with diverse functionalities. rsc.org This technique allows for easy tuning of the side chain lengths by controlling the degree of polymerization. rsc.org For instance, a brush polymer known as EGIn-g-PDMAEMA has shown potential for applications in gene transfection. rsc.org The ability to introduce various functional groups and chain segments facilitates the creation of complex polymer architectures. rsc.org

Another approach involves the synthesis of selenium-containing polystyrene microspheres through soap-free emulsion polymerization, using a diselenide-containing crosslinking agent. mdpi.com The diselenide bonds within these microspheres can be oxidized to seleninic acid, creating a catalytic surface for reactions like the oxidation of acrolein. mdpi.com

The development of selenium-containing polymers with well-defined structures remains a challenge. acs.org One innovative method involves the lipase-catalyzed ring-opening polymerization of a selenic macrocyclic carbonate monomer to produce biodegradable aliphatic polycarbonates with selenide (B1212193) groups in the backbone. acs.org

Interfacial Chemistry and Nanomaterial Interactions (Focused on Chemical Transformations)

The interaction of diselenides with surfaces, particularly those of nanoparticles, is a burgeoning area of research driven by the potential to create novel hybrid materials with tailored properties.

Dihexyl diselenide and other dialkyl diselenides are used to functionalize gold nanoparticles (AuNPs). rsc.orgresearchgate.net During this process, the diselenide bond (Se-Se) cleaves, leading to the formation of strong gold-selenolate (Au-Se) bonds on the nanoparticle surface. acs.orgresearchgate.net This interaction is critical for creating stable, high-quality AuNPs. researchgate.netresearchgate.net

Studies comparing dibutyl-dichalcogenide-capped gold nanoparticles have shown that dibutyl-diselenide provides greater stability against oxidation under ambient conditions compared to its disulfide and ditelluride counterparts. rsc.org X-ray photoelectron spectroscopy (XPS) analysis confirmed that after a year, no significant oxidation of the organoselenium was observed, highlighting its potential as a robust alternative to organothiols in various applications. rsc.org The stability of nanoparticles in suspension is determined by the characteristics of the molecules bonded to their surfaces. rsc.org

The synthesis of these functionalized nanoparticles can be achieved through methods like the two-phase Brust-Schiffrin method, where the presence of inverse-micelle-encapsulated water is essential for the reaction between the dialkyl diselenide and the gold complex. researchgate.netresearchgate.net

Dialkyl diselenides, including dioctyl diselenide, spontaneously form self-assembled monolayers (SAMs) on gold surfaces. acs.orgdntb.gov.ua The formation process involves the cleavage of the Se-Se bond and subsequent chemisorption of the resulting selenolates onto the gold substrate. acs.org These SAMs are typically well-ordered, densely packed, and free of contamination. acs.org